molecular formula C7H3BrClNS B1287683 5-Bromo-2-chlorobenzo[d]thiazole CAS No. 824403-26-1

5-Bromo-2-chlorobenzo[d]thiazole

Cat. No. B1287683
CAS RN: 824403-26-1
M. Wt: 248.53 g/mol
InChI Key: CQHUAYKIQCBOKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-chlorobenzo[d]thiazole is a compound with the CAS Number: 824403-26-1 and a molecular weight of 248.53 . It is a solid substance stored at temperatures between 2-8°C in an inert atmosphere .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including 5-Bromo-2-chlorobenzo[d]thiazole, has been a subject of interest in recent years . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-chlorobenzo[d]thiazole is represented by the linear formula C7H3BrClNS . The InChI Code for the compound is 1S/C7H3BrClNS/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H .


Physical And Chemical Properties Analysis

5-Bromo-2-chlorobenzo[d]thiazole is a solid substance with a molecular weight of 248.53 . It is stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Antimicrobial Agents

5-Bromo-2-chlorobenzo[d]thiazole: derivatives have been studied for their potential as antimicrobial agents. The thiazole moiety is a common feature in many antimicrobial compounds, and modifications at different positions on the thiazole ring can lead to new molecules with potent antimicrobial activities .

Anticancer Therapeutics

Thiazole derivatives, including those with a 5-Bromo-2-chlorobenzo[d]thiazole structure, are being explored for anticancer properties. These compounds can be designed to target various pathways involved in cancer cell proliferation and survival .

Quorum Sensing Inhibitors

Research has been conducted on benzo[d]thiazole derivatives for their role as quorum sensing inhibitors. These compounds can disrupt communication between bacteria, which is crucial for controlling bacterial populations and can be a novel approach to treating infections .

Agricultural Chemicals

Thiazole compounds are utilized in the agricultural sector for their properties as agrochemicals. They can be part of pesticides or herbicides, contributing to the protection of crops from various pests and diseases .

Industrial Applications

In the industrial domain, 5-Bromo-2-chlorobenzo[d]thiazole and its derivatives find applications as photographic sensitizers, rubber vulcanization agents, and in the synthesis of dyes and pigments. Their unique chemical properties make them valuable in these processes .

Photographic Sensitizers

The unique structure of 5-Bromo-2-chlorobenzo[d]thiazole makes it suitable for use in photographic materials. It can be used to improve the light sensitivity of photographic films and papers .

Drug Design and Discovery

This compound is also significant in the field of drug design and discovery. Its presence in various drugs, ranging from antimicrobial to anticancer, highlights its versatility and importance in medicinal chemistry .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

Benzothiazoles, including 5-Bromo-2-chlorobenzo[d]thiazole, are of great interest in drug design due to their high biological and pharmacological activity . They are considered as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . This suggests that future research may focus on exploring new synthetic approaches and patterns of reactivity, as well as developing new drugs and materials .

properties

IUPAC Name

5-bromo-2-chloro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNS/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHUAYKIQCBOKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60604124
Record name 5-Bromo-2-chloro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60604124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

824403-26-1
Record name 5-Bromo-2-chloro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60604124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-chloro-1,3-benzothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To sulfuryl dichloride (5 mL) was added 5-bromobenzo[d]thiazole-2-thiol (450 mg, 1.8 mmol) portionwise. The mixture was stirred at rt for 1 hour and heated at 50° C. for 15 min. After cooling to rt, the reaction mixture was slowly poured onto ice (50 g) and the resulting suspension was stirred for 30 min. Solid was collected through filtration and washed with water (10 mL) and dried under high vacuum to afford 5-bromo-2-chlorobenzo[d]thiazole as a pink solid (470 mg, 100%). MS (ESI) m/z 248 (M+H+).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
450 mg
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.